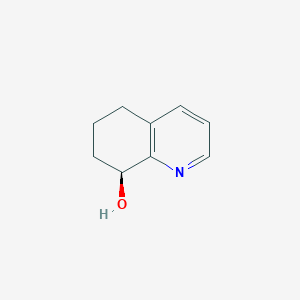
(S)-5,6,7,8-tetrahydroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-5,6,7,8-tetrahydroquinolin-8-ol is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines
Uenishi & Hamada (2002) reported the successful preparation of enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol and other derivatives. The study demonstrated the application of lipase-catalyzed kinetic acetylation to achieve excellent chemical yields, presenting a significant advancement in the synthesis of enantiomerically pure compounds.
Trifluoromethyl-Containing Tetrahydroquinolines in Medicinal Chemistry
The research by Johnson et al. (2013) focused on the synthesis of 5,6,7,8-tetrahydroquinolines with trifluoromethyl groups, highlighting their significance in medicinal chemistry. The compounds' partially-saturated bicyclic ring and stable CF(3) group are particularly valuable, indicating their potential in developing novel pharmaceuticals.
Anti-Tumor Potential of Tetrahydroquinoline Alkaloid Analogues
Lam et al. (2013) studied the anti-tumor potential of chiral tetrahydroquinolines, suggesting their effectiveness against various human cancer cell lines and in animal models. Their work, presented in Phytomedicine, emphasizes the therapeutic potential of these compounds in cancer treatment.
Applications in Biological Studies
The study by Facchetti et al. (2020) synthesized a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. They investigated the antiproliferative activity of these compounds in various cancer and non-cancer cell lines, revealing insights into their potential medicinal applications.
Eco-Friendly Synthesis and Computational Analysis
Damera & Pagadala (2023) explored an eco-friendly approach to synthesize derivatives of 5,6,7,8-tetrahydroquinoline, considering green chemistry principles. As detailed in Chemistry & Biodiversity, their work integrates environmental concerns with chemical synthesis, offering a sustainable path in chemical research.
Properties
IUPAC Name |
(8S)-5,6,7,8-tetrahydroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHYOBSOVFBEB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
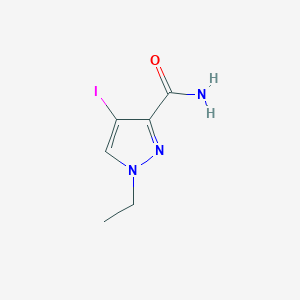
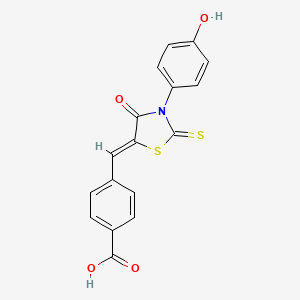
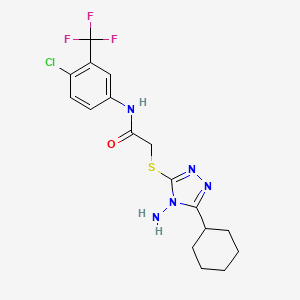
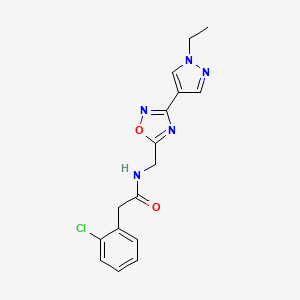
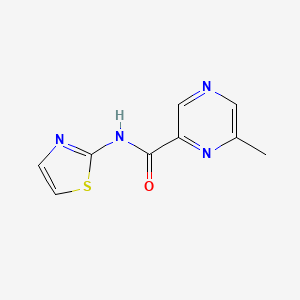

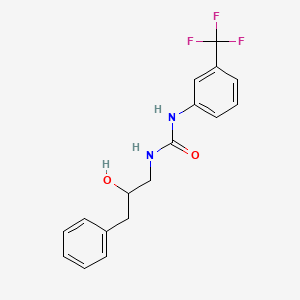
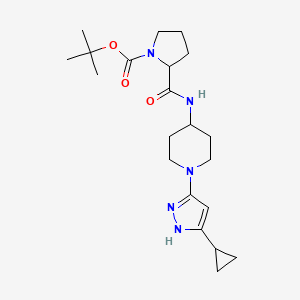


![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)
![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)


